![molecular formula C21H22N2O4 B2394728 2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899990-98-8](/img/structure/B2394728.png)
2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a complex organic molecule that contains several functional groups. The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Discovery and Characterization
A novel series of pyridazin-3-one histamine H(3) receptor (H(3)R) antagonists/inverse agonists led to the discovery of a lead candidate, demonstrating high affinity for human and rat H(3)Rs with significant selectivity over other histamine receptor subtypes. This compound exhibited ideal pharmaceutical properties for CNS drugs and was selected for preclinical development, potentially for the treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Synthetic Routes and Derivatives
A general synthesis route for a new class of pyridazin-3-one derivatives was established, leading to compounds with potential applications in various chemical syntheses and biological activities. This synthesis involved reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, yielding pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Herbicidal Activities
Research into substituted pyridazinone compounds revealed their potential as herbicides, with specific derivatives inhibiting the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. These compounds, including variations like pyrazon and experimental herbicides, offer insights into new herbicidal agents with mechanisms involving interference with chloroplast development (Hilton et al., 1969).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug development (Flefel et al., 2018).
Juvenile Hormone-Like Activity
Studies on 3(2H)-pyridazinone derivatives found that specific substitutions conferred JH-like activity, inhibiting metamorphosis in certain insects. This research identified potent compounds with significant effects on hoppers and planthoppers, suggesting applications in pest control strategies for agriculture (Miyake & Oguia, 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-7-5-6-8-15(14)13-23-20(24)10-9-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTSSFHBOZTHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

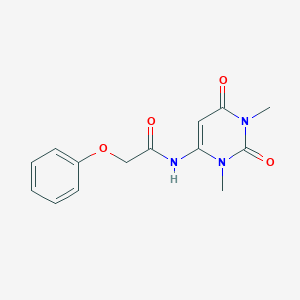
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
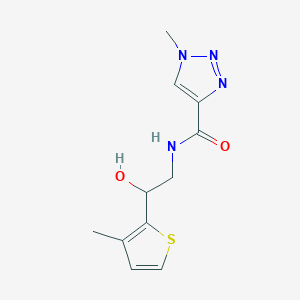
![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)

![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)
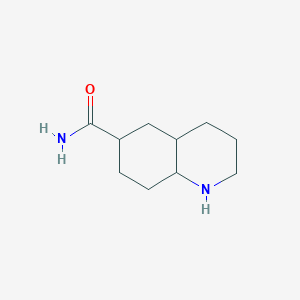
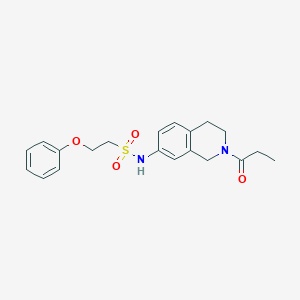
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
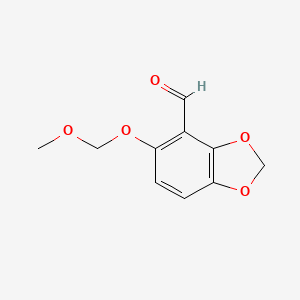
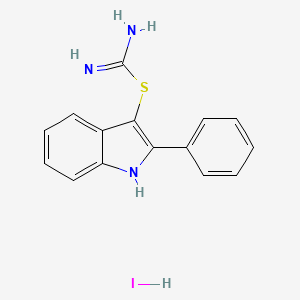
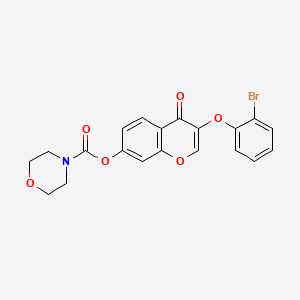
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)